1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- 1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13651047
InChI: InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)15-7-5-14(6-8-15)13-22-17-11-9-16(21)10-12-17/h5-12H,13H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br
Molecular Formula: C19H22BBrO3
Molecular Weight: 389.1 g/mol

1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-

CAS No.:

Cat. No.: VC13651047

Molecular Formula: C19H22BBrO3

Molecular Weight: 389.1 g/mol

* For research use only. Not for human or veterinary use.

1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- -

Specification

Molecular Formula C19H22BBrO3
Molecular Weight 389.1 g/mol
IUPAC Name 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)15-7-5-14(6-8-15)13-22-17-11-9-16(21)10-12-17/h5-12H,13H2,1-4H3
Standard InChI Key ONPCZFWQFVANAV-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure is defined by the presence of a 1,3,2-dioxaborolane core, a five-membered ring containing boron and oxygen atoms. Attached to this core is a phenyl group substituted at the para position with a -(4-bromophenoxy)methyl group. The dioxaborolane ring itself is stabilized by two geminal dimethyl groups at the 4- and 5-positions, which enhance its steric and electronic stability. The molar formula, C20H23BBrO3\text{C}_{20}\text{H}_{23}\text{BBrO}_3, reflects the integration of bromine, boron, and oxygen atoms into an aromatic framework .

Key Structural Features:

  • Dioxaborolane Ring: The B(O-C-C-O)\text{B(O-C-C-O)} ring system facilitates boron’s electrophilic character, making it reactive toward nucleophiles in cross-coupling reactions.

  • 4-Bromophenoxy Group: The bromine atom at the para position of the phenoxy moiety introduces steric bulk and electronic effects that influence reactivity in Suzuki-Miyaura couplings.

  • Tetramethyl Substituents: The methyl groups at the 4,4,5,5-positions of the dioxaborolane ring enhance solubility in organic solvents and reduce decomposition during reactions .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 1,3,2-dioxaborolane derivatives typically involves the condensation of boronic acids with diols. For this compound, a plausible route includes:

  • Formation of the Boronic Acid: Reaction of 4-bromophenol with methyl iodide to yield 4-bromophenoxymethyl iodide, followed by a Grignard reaction to introduce the boron moiety.

  • Cyclization with Pinacol: Treatment with pinacol (2,3-dimethyl-2,3-butanediol) under reflux conditions to form the dioxaborolane ring .

Example Protocol:

  • Step 1: 4-Bromophenol (1 equiv) is reacted with methyl iodide (1.2 equiv) in the presence of K2CO3\text{K}_2\text{CO}_3 in acetone at 60°C for 12 hours to form 4-bromophenoxymethyl iodide.

  • Step 2: The iodide intermediate is treated with B(OEt)3\text{B(OEt)}_3 in THF under argon, followed by pinacol (1.5 equiv) and a catalytic amount of acetic acid. The mixture is stirred at 80°C for 24 hours to afford the target compound .

Analytical Characterization

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: Peaks at δ 7.4–7.6 ppm (aromatic protons), δ 4.5–4.7 ppm (methylene group), and δ 1.2–1.4 ppm (methyl groups).

    • 13C^{13}\text{C} NMR: Signals corresponding to the dioxaborolane carbons (δ 80–85 ppm) and aromatic carbons (δ 120–140 ppm).

  • Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/zm/z 417.1 ([M+H]+\text{[M+H]}^+) .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

This compound’s primary application lies in Suzuki-Miyaura couplings, where it acts as a boronic ester partner. A comparative study of nickel (Ni) and palladium (Pd) catalysts revealed critical insights into its reactivity :

Catalytic Performance Data:

Catalyst (1 mol%)BaseConversion (%)
Ni(dppf)(o-tol)ClK3PO4\text{K}_3\text{PO}_496
Pd(dppf)Cl₂K3PO4\text{K}_3\text{PO}_498

The Pd-based system achieved near-quantitative conversion in couplings with aryl bromides, whereas the Ni catalyst required higher loadings (2–4 mol%) for comparable yields .

Material Science Applications

The compound’s boronic ester group enables its use in synthesizing conjugated polymers for organic electronics. For example, copolymerization with thiophene derivatives yields materials with tunable bandgaps (1.8–2.2 eV), suitable for organic photovoltaics .

Recent Research Findings

Catalyst-Loading Optimization

A 2024 study demonstrated that reducing the Ni catalyst loading from 4 mol% to 1 mol% decreased conversion from 99% to 96%, highlighting the balance between cost and efficiency in industrial settings .

Solvent and Base Effects

  • Solvent: Reactions in 1,4-dioxane outperformed those in toluene or DMF due to improved catalyst solubility.

  • Base: K3PO4\text{K}_3\text{PO}_4 outperformed Cs2CO3\text{Cs}_2\text{CO}_3, achieving 99% conversion versus 18% .

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